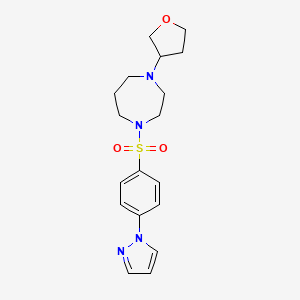
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, also known as PDPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. PDPD is a heterocyclic compound that contains a diazepane ring, a pyrazole group, and a tetrahydrofuran moiety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research in organic chemistry has demonstrated the utility of pyrazole and diazepane derivatives in the synthesis of complex molecular structures. For instance, studies have shown methods for the synthesis of optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones through the addition of diazomethane to enantiopure substrates, with significant improvements in yields and chemoselectivity when starting from sulfonyl pyrazolines (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009). Furthermore, the Ugi multicomponent reaction has been utilized to synthesize 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a concise approach to constructing diazepane or diazocane systems, highlighting the versatility of sulfonyl-containing heterocycles in organic synthesis (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Applications in Organic Synthesis
The reactivity of sulfonyl-activated double bonds with diazomethane has been explored, showing the formation of pyrazolines and pyrazoles, which are significant for the development of new synthetic methodologies (Helder, Doornbos, Strating, & Zwanenburg, 1973). Additionally, the synthesis of alkynylpyrazoles from diazomethane and enyne sulfones has been achieved, offering pathways to 4-alkynyl-1H-pyrazoles, which are useful intermediates for further chemical transformations (Yoshimatsu, Kawahigashi, Honda, & Kataoka, 1997).
Mechanistic Insights and Chemical Transformations
The study of thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed from reactions with phenylethynyl sulfones provides valuable mechanistic insights into the behavior of sulfonyl-substituted pyrazoles under different conditions, which is essential for designing new synthetic routes and understanding reaction pathways (Vasin, Masterova, Razin, & Somov, 2014).
Eigenschaften
IUPAC Name |
1-(oxolan-3-yl)-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c23-26(24,18-5-3-16(4-6-18)22-11-1-8-19-22)21-10-2-9-20(12-13-21)17-7-14-25-15-17/h1,3-6,8,11,17H,2,7,9-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDQFZVXGUGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

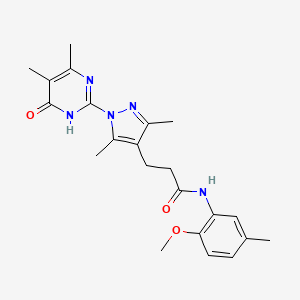

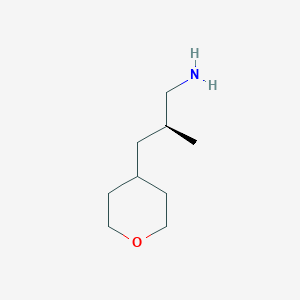
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)
![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)
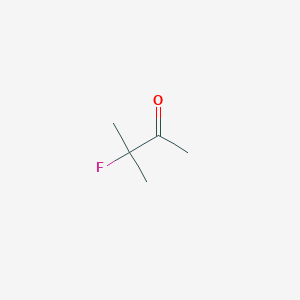

![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)
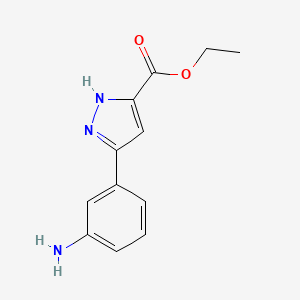
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2430858.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)
![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)